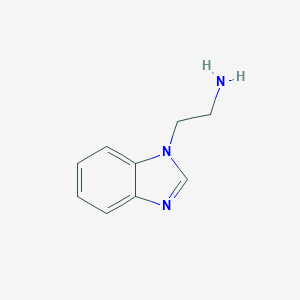![molecular formula C11H24O3Si B056954 Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate CAS No. 116414-91-6](/img/structure/B56954.png)
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is a chemical compound that is widely used in scientific research. It is a silylated ester that is used as a precursor in the synthesis of various compounds.
Wirkmechanismus
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate acts as a silylating agent. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form silylated derivatives. These derivatives are then used in the synthesis of various compounds.
Biochemische Und Physiologische Effekte
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate does not have any known biochemical or physiological effects. It is used solely as a precursor in the synthesis of various compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is a versatile compound that has many advantages in laboratory experiments. It is easy to synthesize, and its silylating properties make it useful in the synthesis of various compounds. However, it has some limitations. It is not stable in acidic conditions and can decompose under certain conditions.
Zukünftige Richtungen
There are many future directions for the use of methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate in scientific research. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the development of new materials, such as polymers and coatings. Further research can be done to optimize the synthesis process and develop new applications for this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is widely used in scientific research as a precursor in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Eigenschaften
CAS-Nummer |
116414-91-6 |
|---|---|
Produktname |
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate |
Molekularformel |
C11H24O3Si |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C11H24O3Si/c1-9(8-10(12)13-5)14-15(6,7)11(2,3)4/h9H,8H2,1-7H3 |
InChI-Schlüssel |
YMQKYTUCHSHLJI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Synonyme |
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

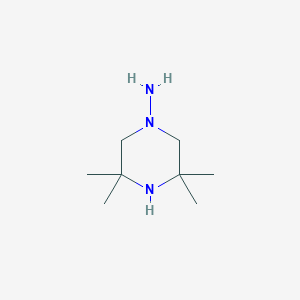
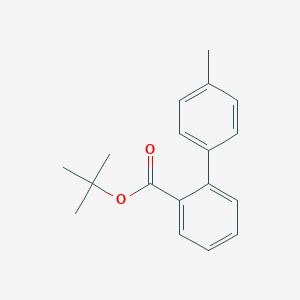
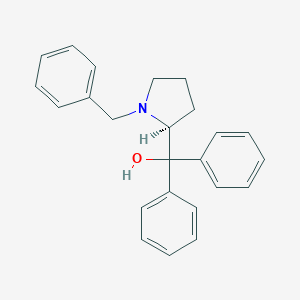
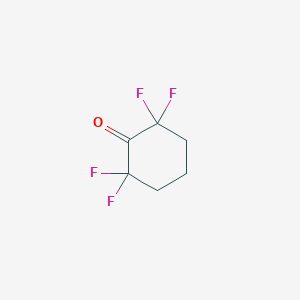
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
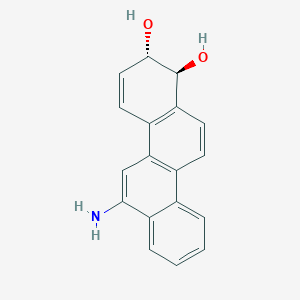
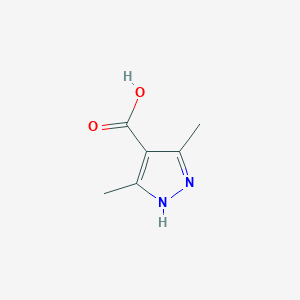
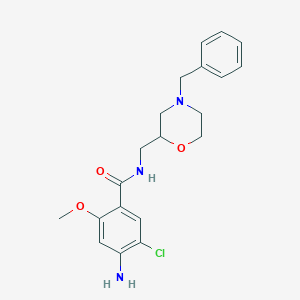
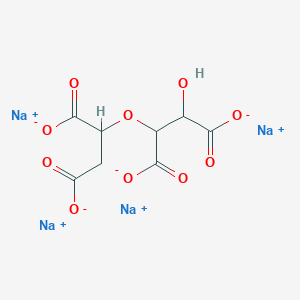
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
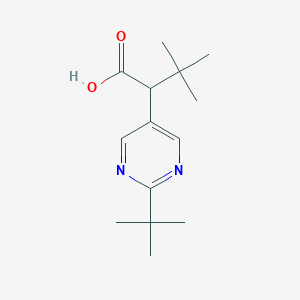
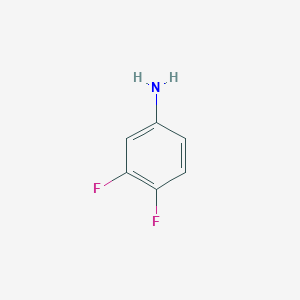
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
